Erbium hexafluoropentanedionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

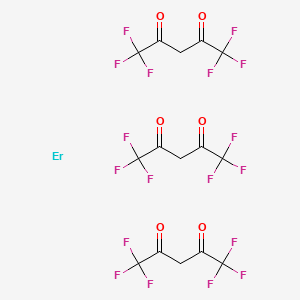

Erbium hexafluoropentanedionate, with the chemical formula Er(C5H7O2F6)3, is a coordination compound containing erbium (Er), fluorine (F), carbon ©, hydrogen (H), and oxygen (O). It belongs to the class of metal β-diketonates, which find applications in various fields due to their unique properties.

Méthodes De Préparation

Synthetic Routes:

Direct Synthesis:

Solution Method: Dissolving erbium oxide or erbium chloride in hexafluoropentanedione in a suitable solvent (such as acetone or acetonitrile) at elevated temperatures facilitates the formation of the complex.

Reaction Conditions:

- Temperature: Typically conducted at temperatures between 60°C and 100°C.

- Solvent: Organic solvents like acetone or acetonitrile are commonly used.

- Stoichiometry: The molar ratio of erbium precursor to hexafluoropentanedione affects the yield and purity of the product.

Industrial Production Methods:

While erbium hexafluoropentanedionate is not produced on a large scale, its synthesis follows similar principles as laboratory-scale methods.

Analyse Des Réactions Chimiques

Erbium hexafluoropentanedionate participates in various chemical reactions:

Ligand Exchange: The hexafluoropentanedionate ligands can be replaced by other ligands (e.g., amines, phosphines) through ligand exchange reactions.

Thermal Decomposition: Upon heating, the complex decomposes to yield erbium oxide and volatile fluorinated compounds.

Coordination Chemistry: It serves as a precursor for erbium-containing materials, such as thin films and nanoparticles.

Common reagents include Lewis bases (for ligand exchange) and thermal energy (for decomposition).

Applications De Recherche Scientifique

Erbium hexafluoropentanedionate finds applications in:

Luminescent Materials: Erbium-doped materials exhibit intense green and red luminescence, making them useful for optical devices and displays.

Molecular Precursors: It serves as a precursor for erbium oxide thin films in microelectronics.

Biomedical Imaging: Erbium-based nanoparticles are investigated for bioimaging due to their low toxicity and strong luminescence.

Mécanisme D'action

The exact mechanism by which erbium hexafluoropentanedionate exerts its effects depends on its application. In luminescent materials, erbium ions absorb energy and emit characteristic light upon relaxation. In biomedical imaging, the luminescence properties allow for cellular imaging and tracking.

Comparaison Avec Des Composés Similaires

Erbium hexafluoropentanedionate is unique due to its specific combination of ligands (hexafluoropentanedionate) and the erbium ion. Similar compounds include other lanthanide β-diketonates, but each exhibits distinct properties.

Propriétés

IUPAC Name |

erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJCUGJFUYFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ErF18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)